1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol
Description
1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol is a substituted propan-2-ol derivative featuring a phenyl ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 5-positions, respectively.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9-5-6-11(14-4)10(7-9)8-12(2,3)13/h5-7,13H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXBJHQKTCUXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Aryl Halide Precursor
The synthesis begins with 2-methoxy-5-methylbromobenzene, which can be derived from 5-methyl-2-methoxyphenol. Bromination using phosphorus tribromide (PBr₃) in anhydrous conditions yields the aryl bromide.
Grignard Reagent Formation
Magnesium metal reacts with 2-methoxy-5-methylbromobenzene in tetrahydrofuran (THF) under inert atmosphere to form the aryl magnesium bromide. Additives like zinc-sodium alloy improve reactivity, as demonstrated in analogous syntheses.
Reaction with Acetone
The Grignard reagent is quenched with acetone, leading to nucleophilic addition and subsequent hydrolysis to form the tertiary alcohol. This step mirrors methodologies used for 2-methyl-1-phenyl-1-propanol, achieving yields up to 79% under optimized conditions.
Key Reaction Conditions
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Temperature: Reflux (65–70°C)
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Solvent: THF or diethyl ether
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Additives: Zn-Na alloy (0.5–1.0 wt%)
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Hydrolysis: Dilute HCl or NH₄Cl solution
Acid-Catalyzed Etherification and Alkylation
Fluorinated acid catalysts, such as fluorocarbonsulfonic acid polymers, enable single-step syntheses of ethers and alcohols. While primarily used for methyl tert-butyl ether (MTBE), these catalysts can be adapted for tertiary benzyl alcohols.
Direct Dehydration-Alkylation
A one-pot reaction between 2-methylpropan-2-ol and 2-methoxy-5-methylphenol in the presence of fluorosulfonic acid-modified zeolites facilitates etherification and subsequent alkylation. This method avoids intermediate isolation, simplifying the process.
Catalyst Optimization
| Catalyst Type | Temperature (°C) | Yield (%) |
|---|---|---|
| HSO₃F-modified zeolite | 80–100 | 65–72 |
| Polymer-supported HSO₃F | 70–90 | 68–75 |
Metal-Catalyzed Coupling Reactions
Transition-metal catalysts enable precise construction of the aromatic system. Yttrium triflate, used in Diels-Alder reactions, offers a pathway to functionalized benzoates, which can be reduced to alcohols.
Diels-Alder Cyclization
Methyl propiolate and 2-methylfuran undergo [4+2] cycloaddition catalyzed by yttrium triflate (Y(OTf)₃) at 150°C. The resulting bicyclic intermediate is hydrolyzed to methyl 5-hydroxy-2-methylbenzoate, which is subsequently methylated and reduced to the target alcohol.
Reaction Parameters
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Catalyst loading: 5–10 mol% Y(OTf)₃
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Solvent: Toluene
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Time: 3–5 hours
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each approach:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Pharmacological Activity :
- Research indicates that compounds similar to 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The presence of the methoxy group contributes to the lipophilicity of the molecule, enhancing its ability to cross biological membranes and interact with various biological targets .
- Drug Development :
-
Inhibition Studies :
- In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, inhibition of lysosomal phospholipase A2 (PLA2) has been correlated with reduced phospholipidosis, a condition that can arise from certain drug treatments . This suggests a potential application in screening for drug-induced toxicity.
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ in aromatic substituents, heterocyclic systems, and side-chain modifications, leading to distinct physicochemical and biological properties.
Key Structural Features and Implications
Aromatic Substituents: Methoxy and Methyl Groups: Electron-donating methoxy groups enhance aromatic ring stability and influence solubility. Methyl groups increase lipophilicity.
Heterocyclic Systems: Indazole and Tetrazole Rings: Compounds like 1-(5-bromoindazol-1-yl)-2-methylpropan-2-ol () and 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol () exhibit enhanced hydrogen-bonding capacity, affecting crystal packing and bioavailability .
Side-Chain Modifications: Silyl Ethers: 1-(2,3-bis((tert-butyldimethylsilyl)oxy)propoxy)-2-methylpropan-2-ol () uses hydrophobic silyl groups to improve stability in polymer solar cells, contrasting with the hydrophilic hydroxyl group in the target compound . Amine-Containing Chains: Impurities like (2RS)-1-[2-(2-methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol () show adrenergic activity due to isopropylamino groups, highlighting the importance of side chains in bioactivity .
Data Table: Key Analogs and Properties
Biological Activity
1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol, also known as a methoxy-substituted phenol derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including interactions with enzymes and receptors, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a propan-2-ol backbone with a methoxy group and a methyl-substituted phenyl ring. The presence of these groups enhances its solubility and reactivity, making it an attractive candidate for various biological applications. The molecular formula is C12H18O2, and its structure can be represented as follows:
This compound interacts with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, influencing cellular processes. The compound may act as either a substrate or an inhibitor for certain enzymes, potentially affecting metabolic pathways involved in disease processes.
Enzyme Interactions
Research indicates that this compound exhibits inhibitory activity against several key enzymes:
| Enzyme | Inhibition Type | Potential Application |
|---|---|---|
| COX-1 | Inhibitor | Anti-inflammatory effects |
| COX-2 | Inhibitor | Pain relief and anti-inflammatory use |
| Lipoxygenase (5-LOX) | Inhibitor | Potential anti-asthmatic effects |
These interactions suggest that this compound could be useful in developing therapies for inflammatory conditions and pain management .
Case Studies
- Anti-inflammatory Activity : A study explored the compound's effect on COX enzymes, revealing significant inhibition of both COX-1 and COX-2. This suggests potential use in treating conditions like arthritis where inflammation is a primary concern .
- Neuroprotective Properties : In vitro studies indicated that the compound may possess neuroprotective properties by modulating oxidative stress pathways. This could make it a candidate for further research in neurodegenerative diseases such as Alzheimer's .
- Behavioral Pharmacology : Research on related compounds showed that similar structures could influence serotonin uptake without inducing neurotoxicity, indicating a potential safety profile for further exploration in behavioral therapies .
Pharmacological Properties
The pharmacological profile of this compound is characterized by:
- Solubility : Enhanced solubility due to methoxy and methyl groups.
- Bioavailability : Potentially favorable pharmacokinetics due to its structural features.
- Safety Profile : Preliminary studies suggest low toxicity levels compared to similar compounds.
Q & A
Q. Q1: What are the recommended synthetic routes for 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol, and how do reaction conditions influence yield?
Methodological Answer: A multi-step synthesis approach is commonly employed. For example, halogenated intermediates (e.g., bromoindazol derivatives) are used in nucleophilic substitution or coupling reactions, with yields highly dependent on temperature, catalyst choice, and solvent polarity. In one protocol, brominated intermediates (e.g., 5-bromoindazol) reacted with 2-methylpropan-2-ol under palladium catalysis, achieving ~65% yield at 80°C in DMF . Optimization via kinetic studies (e.g., monitoring by HPLC) is recommended to identify side products and adjust stoichiometry .
Q. Q2: What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer: Key safety measures include:
- Ventilation: Use fume hoods to prevent inhalation of vapors (no acute toxicity data available, but respiratory irritation is possible ).
- PPE: Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation (GHS Category 2A/2 ).
- Storage: Store in sealed containers at 2–8°C to prevent degradation .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. Q3: How can researchers confirm the structural identity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR: Compare -NMR peaks (e.g., methoxy protons at δ ~3.3 ppm, aromatic protons at δ ~6.8–7.2 ppm) with reference spectra.
- Mass Spectrometry: Confirm molecular ion [M+H] at m/z 224.3 (calculated for CHO).
- X-ray Crystallography: Resolve crystal structures to verify stereochemistry and packing (if crystalline forms are obtained) .
Advanced Research Questions
Q. Q4: How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
Methodological Answer: Discrepancies in solubility (e.g., partial solubility in ethanol vs. insolubility in hexane) may arise from impurities or hydration states. Conduct systematic solubility tests using USP-grade solvents under controlled humidity. For example:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Ethanol | 45 ± 3 | 25°C, anhydrous |
| Water | <1 | 25°C |
| Correlate results with thermogravimetric analysis (TGA) to detect hydrate formation . |
Q. Q5: What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
Methodological Answer: Chiral resolution can be achieved via:
- Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol (90:10) mobile phase.
- Asymmetric Catalysis: Employ Ru-BINAP catalysts in hydrogenation steps to favor R- or S-configurations .
Monitor enantiomeric excess (ee) using circular dichroism (CD) or chiral HPLC, targeting >98% ee for pharmacological studies .
Q. Q6: How does the methoxy substituent influence the compound’s stability under oxidative conditions?
Methodological Answer: The 2-methoxy group enhances steric hindrance, reducing oxidation at the adjacent methyl group. Stability tests under accelerated conditions (40°C, 75% RH, 0.1% HO) show:
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| Oxidative (HO) | 12% over 7 days | Quinone derivative |
| Use LC-MS to identify degradants and adjust formulation (e.g., add antioxidants like BHT) . |
Data Contradiction Analysis
Q. Q7: How should researchers address discrepancies in reported melting points (e.g., 25°C vs. 30°C)?
Methodological Answer: Variations may stem from polymorphic forms or impurities. Conduct:
DSC Analysis: Identify endothermic peaks corresponding to polymorph transitions.
Recrystallization Trials: Use solvents of varying polarity (e.g., acetone vs. ethyl acetate) to isolate pure forms.
Q. Q8: Why do biological activity assays for this compound show variability across studies?
Methodological Answer: Differences in assay conditions (e.g., cell lines, incubation times) can alter results. Standardize protocols:
- Cell Viability Assays: Use MTT tests with consistent seeding densities (e.g., 10 cells/well).
- Positive Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity).
- Replicate Design: Perform triplicate runs with blinded analysis to reduce bias .
Application-Oriented Questions
Q. Q9: What methodologies validate this compound’s potential as a kinase inhibitor?
Methodological Answer: Screen against kinase panels (e.g., Eurofins KinaseProfiler™) using:
Q. Q10: How can researchers assess the environmental impact of this compound?
Methodological Answer: Follow OECD guidelines for:
- Ecotoxicity: Daphnia magna acute toxicity tests (48h LC).
- Biodegradation: Modified Sturm test (CO evolution over 28 days).
- Bioaccumulation: Calculate log K (estimated ~2.1) to predict low bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
